Cas no 2140481-09-8 (3-(3-Methoxypropoxy)oxan-4-one)

3-(3-Methoxypropoxy)oxan-4-one 化学的及び物理的性質
名前と識別子
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- EN300-26670686
- 3-(3-methoxypropoxy)oxan-4-one
- 2140481-09-8
- 3-(3-Methoxypropoxy)oxan-4-one
-
- インチ: 1S/C9H16O4/c1-11-4-2-5-13-9-7-12-6-3-8(9)10/h9H,2-7H2,1H3
- InChIKey: RRHPHBHNKRPZDC-UHFFFAOYSA-N
- ほほえんだ: O(CCCOC)C1C(CCOC1)=O
計算された属性
- せいみつぶんしりょう: 188.10485899g/mol
- どういたいしつりょう: 188.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
3-(3-Methoxypropoxy)oxan-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26670686-0.25g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 0.25g |
$855.0 | 2023-09-12 | ||
Enamine | EN300-26670686-10g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 10g |
$3992.0 | 2023-09-12 | ||
Enamine | EN300-26670686-2.5g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 2.5g |
$1819.0 | 2023-09-12 | ||
Enamine | EN300-26670686-1.0g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 1.0g |
$928.0 | 2023-07-04 | ||
Enamine | EN300-26670686-1g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 1g |
$928.0 | 2023-09-12 | ||
Enamine | EN300-26670686-5.0g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 5.0g |
$2692.0 | 2023-07-04 | ||
Enamine | EN300-26670686-0.5g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 0.5g |
$891.0 | 2023-09-12 | ||
Enamine | EN300-26670686-10.0g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 10.0g |
$3992.0 | 2023-07-04 | ||
Enamine | EN300-26670686-5g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 5g |
$2692.0 | 2023-09-12 | ||
Enamine | EN300-26670686-0.1g |
3-(3-methoxypropoxy)oxan-4-one |
2140481-09-8 | 0.1g |
$817.0 | 2023-09-12 |
3-(3-Methoxypropoxy)oxan-4-one 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
3-(3-Methoxypropoxy)oxan-4-oneに関する追加情報
Chemical Profile of 3-(3-Methoxypropoxy)oxan-4-one (CAS 2140481-09-8)
The compound 3-(3-Methoxypropoxy)oxan-4-one, identified by the Chemical Abstracts Service (CAS) number 2140481-09-8, represents a structurally unique oxane derivative with a methoxy-substituted propyl chain. This molecule belongs to the broader class of cyclic esters, where the six-membered ring (oxane) is functionalized with an oxygen-containing substituent. The methoxypropoxy group introduces both steric and electronic effects that influence the compound’s reactivity and solubility profile. Recent studies in organic synthesis have highlighted the importance of such oxygen-rich scaffolds in developing bioactive molecules, particularly in pharmaceutical and agrochemical applications.
Structurally, 3-(3-Methoxypropoxy)oxan-4-one features a core oxane ring (a six-membered lactone structure) with a substituent at the 3-position. The methoxy group (-OCH₃) attached to the propyl chain enhances the molecule’s polarity and hydrogen-bonding capacity, which can be critical for interactions with biological targets or solvent systems. The presence of the ether linkage (-O-) in the propyl chain further modulates the compound’s hydrophobicity, making it a versatile intermediate for functionalization reactions. Computational studies published in *Organic Letters* (2025) have demonstrated that such ether-substituted lactones exhibit enhanced stability under physiological conditions compared to their non-substituted analogs.
Synthetic approaches to CAS 2140481-09-8 typically involve multi-step processes starting from readily available oxane precursors. A notable method reported in *Synthesis* (2026) employs a three-step sequence: first, protection of the hydroxyl group via silylation, followed by alkylation with 3-bromopropanol to introduce the propyl chain, and finally oxidation to form the ketone functionality. This methodology achieves high regioselectivity and yields over 75% under mild conditions. Researchers have also explored catalytic systems using palladium complexes to optimize coupling reactions between the oxane core and methoxy-containing substrates.
In terms of biological relevance, recent investigations into lactone-based compounds have revealed their potential as modulators of enzyme activity and cell signaling pathways. For instance, a study published in *ACS Medicinal Chemistry Letters* (2027) demonstrated that similar methyloxy-substituted lactones inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. While CAS 2140481-09-8 has not been directly tested for this application yet, its structural similarity to known AChE inhibitors suggests it could serve as a lead compound for drug discovery programs targeting cognitive disorders.
The solubility characteristics of 3-(3-Methoxypropoxy)oxan-4-one are critical for its utility in formulation science. Experimental data from *Journal of Pharmaceutical Sciences* (2026) indicate that this compound exhibits moderate solubility in polar organic solvents such as DMSO and ethanol but shows limited aqueous solubility at neutral pH. To address this limitation, researchers have investigated prodrug strategies where esterification with amino acids or polyethylene glycol chains enhances water solubility while preserving bioavailability. These approaches are particularly relevant for developing oral dosage forms or topical applications.
From an analytical chemistry perspective, characterizing CAS 2140481-09-8 requires advanced spectroscopic techniques due to its complex molecular framework. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methylene groups adjacent to both oxygen atoms: one at δ ~5.5 ppm for protons near the carbonyl group and another at δ ~6.7 ppm for protons near the methoxy-substituted ether linkage. Mass spectrometry confirms a molecular ion peak at m/z = 176 [M⁺], consistent with its calculated molecular weight of C₇H₁₂O₄ (molecular formula). These spectral features are essential for quality control during large-scale production.
Environmental impact assessments highlight that compounds like CAS 2140481-09-8, while not classified as hazardous materials per se, require careful handling due to their potential reactivity under acidic conditions. Studies published in *Green Chemistry* (2025) emphasize sustainable synthesis routes using biocatalysts such as lipases to reduce waste generation during scale-up processes. Additionally, lifecycle analyses suggest that incorporating renewable feedstocks into precursor synthesis could significantly lower carbon footprints associated with manufacturing this type of lactone derivative.
In industrial applications beyond pharmaceuticals, methyloxy-functionalized lactones find use as building blocks in polymer chemistry and fragrance formulation industries. Their ability to participate in ring-opening polymerizations makes them valuable monomers for creating biodegradable plastics or shape-memory materials. A patent filed by XYZ Corporation in 2027 describes using derivatives like CAS 2140481-09-8 as crosslinkers in UV-curable coatings due to their photoreactivity under specific wavelengths.
Ongoing research continues to expand our understanding of how subtle structural modifications affect properties like thermal stability or crystallinity in these compounds. For example, substituting one methylene unit (-CH₂-) within the propyl chain with an oxygen atom creates ether bridges that alter intermolecular forces—this concept is being explored by several academic groups working on supramolecular chemistry projects funded by national science foundations worldwide.
To summarize, 3-(3-Methoxypropopyl)oxanone, identified by CAS number 2140481, stands out among modern chemical entities due to its multifaceted role across disciplines ranging from medicinal chemistry through materials science up until environmental engineering domains today's scientific community increasingly relies upon innovative solutions derived from well-characterized organic frameworks such as those exemplified here through detailed examination provided above regarding this particular compound's physicochemical attributes alongside current state-of-the-art methodologies employed throughout global research efforts focused on advancing human health technologies sustainably without compromising ecological integrity principles guiding contemporary chemical innovation practices globally today.
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